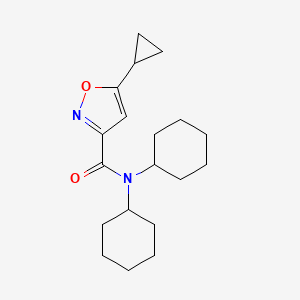

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

Übersicht

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

ML249 wird durch eine Reihe von organischen Reaktionen synthetisiert. Die wichtigsten Schritte umfassen die Bildung eines Hydrazon-Zwischenprodukts, gefolgt von einer Cyclisierung zur Bildung des Endprodukts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Hydrazon-Zwischenprodukts: Die Reaktion eines Aldehyds oder Ketons mit Hydrazin oder einem substituierten Hydrazin zur Bildung eines Hydrazone.

Cyclisierung: Das Hydrazon-Zwischenprodukt unterliegt einer Cyclisierung unter sauren oder basischen Bedingungen, um die gewünschte heterozyklische Verbindung zu bilden.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für ML249 nicht weit verbreitet sind, besteht der allgemeine Ansatz darin, die Labor-Syntheseverfahren zu skalieren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ML249 is synthesized through a series of organic reactions. The key steps involve the formation of a hydrazone intermediate, followed by cyclization to form the final product. The synthetic route typically includes the following steps:

Formation of Hydrazone Intermediate: The reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine to form a hydrazone.

Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the desired heterocyclic compound.

Industrial Production Methods

While specific industrial production methods for ML249 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML249 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: ML249 kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu einfacheren, hydrierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Sphingosine-1-Phosphate Receptor Modulation

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has been identified as an allosteric agonist for sphingosine-1-phosphate receptor 3 (S1PR3). This receptor plays a crucial role in various physiological processes including endothelial barrier function and neuroprotection. Research indicates that modulation of this receptor can have therapeutic implications in conditions such as multiple sclerosis and other autoimmune diseases .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways involved in inflammation. Studies suggest that it may be effective against autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus by targeting IRAK-4, a key mediator in inflammatory responses .

Antitumor Activity

Preliminary research indicates that this compound may exhibit antitumor properties. Its use in conjunction with palladium-catalyzed cross-coupling reactions has been explored for synthesizing derivatives that could potentially act against various cancer cell lines .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Kunkel et al., 2013 | Sphingosine signaling | Demonstrated the role of S1PR3 modulation in neuroprotection and vascular function. |

| Pyszko & Strosznajder, 2014 | Autoimmune diseases | Investigated the anti-inflammatory effects of S1PR modulation in animal models. |

| Averin et al., 2020 | Antitumor activity | Reported on the synthesis of analogs using N,N-dicyclohexyl derivatives showing cytotoxic effects on cancer cells. |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. The compound's ability to form stable complexes with metal catalysts facilitates its use in the synthesis of complex organic molecules .

Wirkmechanismus

ML249 exerts its effects by selectively binding to the sphingosine-1-phosphate receptor subtype 3 (S1P3). This binding induces a conformational change in the receptor, activating downstream signaling pathways. The activation of S1P3 leads to the phosphorylation of extracellular signal-regulated kinases (ERK), which play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CYM-5442: Ein weiterer selektiver Agonist des Sphingosin-1-Phosphat-Rezeptor-Subtyps 3 (S1P3).

FTY720 (Fingolimod): Ein nicht-selektiver Agonist von Sphingosin-1-Phosphat-Rezeptoren, der klinisch bei Multipler Sklerose eingesetzt wird.

SEW2871: Ein selektiver Agonist des Sphingosin-1-Phosphat-Rezeptor-Subtyps 1 (S1P1).

Einzigartigkeit

ML249 ist einzigartig aufgrund seiner hohen Selektivität für den Sphingosin-1-Phosphat-Rezeptor-Subtyp 3 (S1P3) im Vergleich zu anderen Sphingosin-1-Phosphat-Rezeptor-Subtypen. Diese Selektivität ermöglicht gezieltere Studien und potenzielle therapeutische Anwendungen mit reduzierten Off-Target-Effekten .

Biologische Aktivität

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound notable for its unique oxazole ring structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with sphingosine-1-phosphate (S1P) receptors, particularly S1P3, and its implications for treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features dual cyclohexyl substituents and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its distinct chemical properties and biological activity.

This compound primarily functions as a selective agonist for the S1P3 receptor. This receptor plays a crucial role in various physiological processes, including immune responses and vascular stability. The compound exhibits submicromolar activity with an EC value of approximately 434 nM at S1P3, demonstrating its potency and selectivity over other S1P receptors (S1P1, S1P2, S1P4, and S1P5) .

Cardiopulmonary Disorders

Research indicates that this compound has potential applications in treating cardiopulmonary disorders. Its modulation of the S1P signaling pathway suggests it may aid in conditions involving vascular stability and immune responses .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key studies highlighting the biological activity of this compound:

Future Directions

Further research is warranted to explore the pharmacokinetics and in vivo efficacy of this compound. Understanding its interaction with various biological targets will be crucial for developing therapeutic strategies against diseases linked to sphingosine signaling pathways.

Eigenschaften

IUPAC Name |

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGACIWVAOUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945128-26-7 | |

| Record name | 945128-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is CYM5541 and what is its mechanism of action?

A: CYM5541 (also known as CYM-5541 or ML249) is a selective allosteric agonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , ] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (sphingosine-1-phosphate), CYM5541 binds to a distinct allosteric site on the receptor. [] This binding induces a conformational change in S1PR3, leading to the activation of downstream signaling pathways. [, , ]

Q2: What makes CYM5541 selective for S1PR3?

A: Research suggests that CYM5541's selectivity arises from its unique binding interaction with the S1PR3 allosteric site. This site, characterized by the key residue Phe263, accommodates CYM5541's structure, which lacks a polar moiety commonly found in other S1PR ligands. [] This hydrophobic pocket interaction contributes to its selectivity within the S1PR family. []

Q3: What are the downstream effects of CYM5541 binding to S1PR3?

A3: CYM5541 activation of S1PR3 has been linked to several downstream effects, including:

- Increased Na+/K+ ATPase activity: CYM5541 stimulates Na+/K+ ATPase activity in HepG2 cells. This effect is abolished by S1PR3 antagonists and mimicked by other S1PR3 agonists, confirming the role of S1PR3 in this pathway. The signaling cascade involves the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), ultimately leading to increased COX-2 expression and prostaglandin E2 (PGE2) release. []

- Modulation of sensory neuron activity: CYM5541, in conjunction with an SSTR2 agonist, elicits calcium responses in mouse sensory neurons in vitro and induces pain and thermal hypersensitivity in vivo. This effect suggests a role for S1PR3 in modulating sensory neuron excitability. []

- Potential involvement in acute lung injury: Although requiring further investigation, studies suggest that CYM5541 may exacerbate lung injury by promoting pyroptosis, a form of programmed cell death, through the activation of the MAPK pathway. []

Q4: How does CYM5541 compare to other S1PR modulators, such as FTY720 (fingolimod)?

A: FTY720-P, the active metabolite of fingolimod, also interacts with S1PR3, but unlike CYM5541, it demonstrates a broader activity profile across multiple S1PR subtypes. [, ] While this broad activity contributes to FTY720-P's therapeutic effects in multiple sclerosis, it also leads to unwanted side effects, particularly cardiac-related ones, attributed to S1PR3 agonism. [] Therefore, the development of S1PR3-sparing compounds like CYM5541 is crucial for dissecting S1PR subtype-specific functions and exploring potential therapeutic applications with fewer side effects.

Q5: What are the potential applications of CYM5541 in research?

A5: As a selective S1PR3 agonist, CYM5541 is a valuable tool compound for investigating:

- The role of S1PR3 in various physiological and pathological processes: This includes exploring its involvement in sensory neuron function, [] liver regeneration, [] and potentially acute lung injury. []

- The development of novel therapeutics: Understanding the specific downstream effects of S1PR3 activation by CYM5541 could pave the way for designing targeted therapies for conditions where S1PR3 modulation shows promise, such as pain management or liver disease. [, ]

- Structure-activity relationship (SAR) studies: CYM5541 serves as a template for developing new S1PR3 modulators with improved selectivity, potency, and pharmacokinetic properties. [, ]

Q6: Are there any tools available to study the interaction between CYM5541 and its target?

A: Yes, researchers have successfully used the NanoLuc Binary Technology (NanoBIT) to study the interaction between ATG5 and ATG16L1, proteins involved in autophagy. [] This technology can be adapted to investigate real-time interactions between CYM5541 and S1PR3, providing valuable insights into the kinetics and dynamics of this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.